molecular formula C10F19N B1198269 Perfluoro-N-methyldecahydroisoquinoline CAS No. 86714-34-3

Perfluoro-N-methyldecahydroisoquinoline

Cat. No.: B1198269
CAS No.: 86714-34-3
M. Wt: 495.08 g/mol
InChI Key: MRQNKLRMROXHTI-UHFFFAOYSA-N
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Description

Perfluoro-N-methyldecahydroisoquinoline is an organofluorine compound. It has a role as a blood substitute. It derives from a hydride of an isoquinoline.

Scientific Research Applications

Environmental Applications

Perfluoro-N-methyldecahydroisoquinoline is part of the broader category of per- and polyfluoroalkyl substances (PFAS), which are notorious for their persistence in the environment. Research has shown that these compounds can accumulate in water sources, leading to significant ecological and health concerns.

Case Studies in Environmental Monitoring

  • Water Contamination : Studies have highlighted the role of PFAS in water contamination, particularly near manufacturing sites. The detection of perfluoro compounds in groundwater has prompted regulatory scrutiny and the development of remediation technologies .
  • Health Impact Assessments : Investigations into the health effects of PFAS exposure have revealed associations with various health issues, including immune response alterations and potential carcinogenic effects. These findings underscore the need for continued monitoring and regulation of PFAS in environmental matrices .

Toxicological Research

The toxicological profile of this compound is a subject of ongoing research, focusing on its effects on human health.

Toxicity Studies

  • Immunotoxicity : Research indicates that PFAS can modify immune responses, leading to increased susceptibility to infections and autoimmune diseases. Studies suggest that understanding the mechanisms behind these effects is crucial for developing protective strategies against PFAS-related health risks .
  • Cancer Risk : Epidemiological studies have linked PFAS exposure to an elevated risk of certain cancers. Investigations are ongoing to elucidate the pathways through which these compounds exert their carcinogenic effects .

Material Science Applications

This compound's unique chemical properties make it suitable for various applications in material science.

Coatings and Surface Treatments

  • Water-Repellent Coatings : The hydrophobic nature of fluorinated compounds allows for their use in creating water-repellent surfaces. This application is particularly valuable in textiles and construction materials, where moisture resistance is critical.
  • Chemical Resistance : Due to their stability, fluorinated compounds are employed in coatings that require resistance to harsh chemicals and solvents, making them ideal for industrial applications .

Summary of Biological Activities

The biological activities associated with this compound are diverse, ranging from antimicrobial properties to potential therapeutic uses.

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various microbial strains, suggesting potential use in pharmaceuticals.
Anti-inflammatorySimilar compounds have shown promise in reducing inflammation, indicating therapeutic potential.
Toxicological EffectsAlters immune responses; linked with various health risks including cancer.

Properties

CAS No.

86714-34-3

Molecular Formula

C10F19N

Molecular Weight

495.08 g/mol

IUPAC Name

1,1,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluoro-2-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10F19N/c11-1-2(12,4(15,16)7(21,22)6(19,20)3(1,13)14)8(23,24)30(10(27,28)29)9(25,26)5(1,17)18

InChI Key

MRQNKLRMROXHTI-UHFFFAOYSA-N

SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(N(C(C2(F)F)(F)F)C(F)(F)F)(F)F)F)F

Canonical SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(N(C(C2(F)F)(F)F)C(F)(F)F)(F)F)F)F

Synonyms

perfluoro-FMIQ
perfluoro-N-methyldecahydroisoquinoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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